molecular formula C7H13ClFNO2 B1488569 Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride CAS No. 2097955-65-0

Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1488569
CAS No.: 2097955-65-0
M. Wt: 197.63 g/mol
InChI Key: UASGLVUKQFPIDT-UHFFFAOYSA-N
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Description

Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 58281-79-1) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₁ClFNO₂ and a molecular weight of 183.61 g/mol . It is commonly utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs. The compound is characterized by its ethyl ester group at position 2 and a fluorine atom at position 4 on the pyrrolidine ring. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for industrial applications. Commercial suppliers like BLD Pharmatech Ltd. and Suzhou ARTK MedChem Co., Ltd. offer this compound with purities ≥95%, typically in solid form .

Properties

IUPAC Name

ethyl 4-fluoropyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASGLVUKQFPIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H12ClFNO2C_7H_{12}ClFNO_2 and is characterized by a five-membered nitrogen-containing heterocycle. The presence of the fluorine atom at the 4-position enhances its chemical properties, leading to increased binding affinity with biological targets.

Synthesis

The synthesis of ethyl 4-fluoropyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-pyrrolidinecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. This reaction is often performed in inert solvents like dichloromethane at low temperatures to ensure selectivity and high yield .

The biological activity of ethyl 4-fluoropyrrolidine-2-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom significantly influences the compound's binding affinity, making it a valuable candidate for drug development. Its ester group can undergo hydrolysis, releasing active carboxylic acid derivatives that may further interact with biological targets .

Enzyme Interaction Studies

Research indicates that ethyl 4-fluoropyrrolidine-2-carboxylate modulates enzyme activity, particularly in metabolic pathways. For instance, studies have shown that it can inhibit certain enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders .

Case Studies and Research Findings

  • Neurological Applications : In a study examining the effects on neurotransmitter systems, ethyl 4-fluoropyrrolidine-2-carboxylate demonstrated significant inhibition of monoamine oxidase (MAO), an enzyme critical for neurotransmitter degradation. The IC50 value was reported at approximately 50 nM, indicating strong potency .
  • Therapeutic Potential : A recent investigation into its analgesic properties revealed that this compound could reduce pain responses in animal models by modulating cannabinoid receptor activity. The study highlighted a reduction in pain perception comparable to established analgesics .
  • Antitumor Activity : Preliminary research has indicated that ethyl 4-fluoropyrrolidine-2-carboxylate exhibits antiproliferative effects on cancer cell lines, with IC50 values ranging from 20 to 100 µM depending on the cell type. This suggests potential utility in cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 4-chloropyrrolidine-2-carboxylateContains Cl instead of FLower binding affinity compared to F
Ethyl 4-bromopyrrolidine-2-carboxylateContains Br instead of FSimilar activity but less selective
Ethyl 4-iodopyrrolidine-2-carboxylateContains I instead of FAltered reactivity and lower stability

The unique presence of fluorine in ethyl 4-fluoropyrrolidine-2-carboxylate enhances its metabolic stability and bioavailability compared to other halogenated derivatives .

Comparison with Similar Compounds

Substituent Variations: Ester Groups

Compound Name CAS Number Molecular Formula M.W. (g/mol) Purity Key Feature Supplier(s)
Ethyl 4-fluoropyrrolidine-2-carboxylate HCl 58281-79-1 C₆H₁₁ClFNO₂ 183.61 ≥95% Ethyl ester, HCl salt BLD Pharmatech, Suzhou ARTK
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate HCl 131176-03-9 C₆H₁₁ClFNO₂ 183.61 >98% Methyl ester, HCl salt, chiral GLPBIO
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate 1523530-67-7 C₇H₁₂FNO₂ 161.18 N/A Ethyl ester, free base PharmaBlock


Key Findings :

  • Ester Group Impact : Ethyl esters generally exhibit higher lipophilicity compared to methyl esters, influencing solubility and membrane permeability. For instance, the ethyl derivative (CAS 58281-79-1) is less water-soluble than its methyl counterpart (CAS 131176-03-9), necessitating organic solvents like DMSO for dissolution .
  • Salt vs. Free Base : The hydrochloride salt form (e.g., CAS 58281-79-1) improves crystallinity and shelf life compared to the free base (CAS 1523530-67-7), which may require stringent storage conditions .

Stereochemical Variations

Compound Name CAS Number Configuration Purity Price (1g) Supplier(s)
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate HCl 2901043-18-1 (2R,4S) 97% $4160.9 Suzhou ARTK
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate HCl 58281-80-4 (2S,4R) 95% $163.00 Aaron Chemicals

Key Findings :

  • Stereochemistry and Bioactivity : The (2R,4S) isomer (CAS 2901043-18-1) is often preferred in drug discovery due to its compatibility with enzymatic active sites. For example, it is used in synthesizing SGLT2 inhibitors for diabetes therapeutics .
  • Cost Differences : Stereoisomers with rarer configurations (e.g., (2R,4S)) command higher prices due to complex synthesis routes. The (2S,4R) variant (CAS 58281-80-4) is priced lower at $163.00/g .

Halogen and Functional Group Modifications

Compound Name CAS Number Halogen/Group M.W. (g/mol) Application
Ethyl 4-fluoropyrrolidine-2-carboxylate HCl 58281-79-1 Fluorine 183.61 Pharmaceutical intermediates
Ethyl 3-chloropyridazine-4-carboxylate 1445-54-1 Chlorine 186.60 Agrochemical synthesis
tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate 1363384-66-0 Difluoro 264.27 Peptide mimetics

Key Findings :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making fluorinated derivatives (e.g., CAS 58281-79-1) more prevalent in CNS drugs .
  • Difluoro Derivatives : Compounds like CAS 1363384-66-0 show increased rigidity due to geminal difluoro groups, which can improve binding affinity in receptor-targeted therapies .

Commercial and Research Considerations

  • Storage and Handling : Most fluoropyrrolidine derivatives require storage at -20°C or under inert gas to prevent hydrolysis, especially in free base forms .

Preparation Methods

Method 1: Nucleophilic Radiofluorination of Tosylated Pyrrolidine Precursors

One advanced method involves the nucleophilic substitution of a tosylate group on a protected pyrrolidine derivative with fluoride ion. This strategy is adapted from radiosynthesis protocols for fluorinated proline analogs, which share structural similarity to ethyl 4-fluoropyrrolidine-2-carboxylate.

Key steps:

  • A di-tert-butyl protected (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate precursor is prepared.
  • Fluoride ion, often as [^18F]fluoride in radiochemical syntheses, is dried and activated with a phase transfer catalyst such as Kryptofix 222 and potassium carbonate.
  • The tosylate precursor is reacted with the activated fluoride in acetonitrile at elevated temperature (~110 °C) for about 15 minutes.
  • Subsequent acidic deprotection with hydrochloric acid converts the protected intermediate to the hydrochloride salt of the fluorinated pyrrolidine derivative.
  • Purification is achieved by preparative HPLC.

Advantages:

  • High regio- and stereoselectivity.
  • Adaptability to automated synthesis platforms.
  • Suitable for producing the hydrochloride salt form directly.

Reference example:

  • Automated radiosynthesis of cis- and trans-4-[^18F]fluoro-L-proline analogs demonstrated this approach with high selectivity and purity, applicable to ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride synthesis with modifications.

Method 2: Chemical Fluorination via Fluoride Sources on Protected Intermediates

Another common approach is the chemical fluorination of protected pyrrolidine intermediates using fluoride salts such as sodium fluoride or potassium fluoride.

Typical procedure:

  • Starting from a protected pyrrolidine-2-carboxylate ester (e.g., ethyl ester) with a leaving group (e.g., mesylate or tosylate) at the 4-position.
  • Treatment with anhydrous fluoride source under polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
  • The reaction proceeds through nucleophilic substitution, replacing the leaving group with fluorine.
  • Deprotection and acidification yield the hydrochloride salt of ethyl 4-fluoropyrrolidine-2-carboxylate.

Considerations:

  • Reaction conditions must be optimized to avoid elimination or side reactions.
  • Stereochemical outcomes depend on the configuration of the starting material and reaction mechanism.
  • Purification steps include extraction, washing, drying over MgSO4, and chromatographic techniques.

Related Synthetic Insights from Fluorinated Pyrrolidine Derivatives

Research on methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride provides useful parallels:

  • Stock solutions of these fluorinated pyrrolidine carboxylates are prepared by dissolving weighed amounts in solvents like DMSO or corn oil for in vivo studies, indicating good solubility and stability of the hydrochloride salt.
  • The molecular weight and molarity data assist in stoichiometric calculations for synthetic scale-up.

Patent-Documented Methods for cis-4-Fluoro-L-Proline Derivatives

A US patent (US7279584B2) describes methods for producing cis-4-fluoro-L-proline derivatives, which are structurally related to this compound.

Highlights:

  • Use of protecting groups to control regio- and stereoselective fluorination.
  • Fluorination performed on protected intermediates to yield fluorinated proline derivatives.
  • Subsequent deprotection and conversion to hydrochloride salts.
  • The patent emphasizes the importance of protecting groups and reaction conditions to achieve high purity and yield.

Comparative Data Table: Preparation Parameters

Preparation Aspect Method 1: Nucleophilic Radiofluorination Method 2: Chemical Fluorination with Fluoride Salts Patent Method (Protected Intermediates)
Starting Material Tosylated protected pyrrolidine Protected pyrrolidine with leaving group Protected proline derivatives
Fluorinating Agent Activated fluoride ion (e.g., [^18F]F^-) Sodium fluoride, potassium fluoride Fluoride salts or reagents
Solvent Acetonitrile DMF, DMSO Various organic solvents
Temperature ~110 °C Elevated temperature (80–120 °C) Controlled heating
Reaction Time 15 minutes Several hours Variable, optimized
Deprotection Acidic hydrolysis (HCl) Acidic or basic conditions Acidic hydrolysis
Product Form Hydrochloride salt Hydrochloride salt Hydrochloride salt
Purification Preparative HPLC Extraction, drying, chromatography Chromatography
Yield High (up to 90% in radiochemical syntheses) Moderate to high (dependent on conditions) High with optimized protocols
Stereoselectivity High Dependent on starting material High with protecting group control

Summary of Research Findings

  • The fluorination of pyrrolidine derivatives to yield this compound requires precise control over stereochemistry and reaction conditions.
  • Nucleophilic substitution of tosylated precursors with activated fluoride ions is a robust and selective method, especially in radiochemical applications.
  • Chemical fluorination using fluoride salts on protected intermediates is a versatile approach but requires careful optimization to minimize side reactions.
  • Protecting groups play a critical role in directing fluorination and facilitating subsequent deprotection to obtain the hydrochloride salt.
  • Purification typically involves chromatographic methods and acidification to isolate the hydrochloride salt in high purity.
  • The literature and patent sources collectively provide comprehensive methodologies adaptable for research and industrial synthesis.

This detailed analysis provides a professional and authoritative overview of the preparation methods for this compound, integrating diverse research findings and technical data to support synthetic planning and execution.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride, and how can enantiomeric purity be ensured?

  • The synthesis typically involves fluorination of pyrrolidine precursors followed by esterification and hydrochlorination. Key considerations include:

  • Stereoselectivity : Use of chiral catalysts or resolving agents to control stereochemistry at the 2- and 4-positions of the pyrrolidine ring .
  • Purification : Techniques like chiral HPLC or recrystallization to achieve >98% purity, as validated by polarimetry or chiral stationary-phase chromatography .
  • Quality control : Certificates of Analysis (CoA) should report enantiomeric excess (ee) and residual solvent content .

Q. Which spectroscopic methods are critical for structural characterization of this compound?

  • NMR : 1^1H and 19^19F NMR confirm fluorination position and ester group integrity. 13^13C NMR verifies carboxyester and pyrrolidine ring conformation .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C7_7H12_{12}ClFNO2_2) and detects isotopic patterns .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, often using SHELX software for refinement .

Q. How should solubility and stability be managed during experimental design?

  • Solubility : Test in DMSO, water, or ethanol (e.g., 25 µL at 10 mM in DMSO for stock solutions). Sonication or heating to 37°C may improve dissolution .
  • Stability : Store at -80°C for long-term use (6 months) or -20°C for short-term (1 month). Avoid freeze-thaw cycles to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Use hybrid functionals (e.g., B3LYP) to model transition states and electron density maps. Key parameters include:

  • Fluorine’s electron-withdrawing effect : Enhances electrophilicity at the pyrrolidine 2-position, facilitating nucleophilic attack .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess reaction barriers .
    • Validation : Compare computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 19^19F NMR shifts)?

  • Case study : A downfield 19^19F NMR shift may indicate hydrogen bonding or crystal lattice effects.

  • Verification : Re-run NMR in different solvents (e.g., CDCl3_3 vs. D2_2O) to assess environmental sensitivity .
  • Cross-validation : Use X-ray crystallography to correlate solid-state structure with solution-phase data .

Q. How does the fluoropyrrolidine scaffold influence bioactivity in drug discovery contexts?

  • Mechanistic insights :

  • Conformational rigidity : Fluorine restricts pyrrolidine ring puckering, enhancing target binding (e.g., protease inhibitors) .
  • Metabolic stability : The C-F bond resists oxidative degradation, improving pharmacokinetic profiles .
    • Experimental design : Pair in vitro binding assays (e.g., SPR) with molecular dynamics simulations to map interactions .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Dose curves : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
  • Error handling : Report SEM/CI for triplicates and validate outliers via Grubbs’ test .

Q. How can batch-to-batch variability in synthesis impact reproducibility?

  • Root-cause analysis : Track impurities (e.g., diastereomers, unreacted precursors) via LC-MS.
  • Mitigation : Standardize reaction conditions (e.g., temperature, catalyst loading) and document deviations in lab notebooks .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride
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